3-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a tetrahydroquinazoline moiety with a piperazine ring and a benzothiazole sulfone group, making it a versatile candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multiple steps, starting with the preparation of the tetrahydroquinazoline core. This can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, yielding high purity and excellent yields . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the incorporation of the benzothiazole sulfone group through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction parameters and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
3-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound selectively inhibits enzymes such as dihydrofolate reductase and β-glucosidase, which are crucial for bacterial and metabolic processes.
Pathways Involved: By inhibiting these enzymes, the compound disrupts essential biochemical pathways, leading to antibacterial and antidiabetic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
- 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives
Uniqueness
3-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione stands out due to its unique combination of a tetrahydroquinazoline moiety, piperazine ring, and benzothiazole sulfone group. This structure imparts distinct chemical and biological properties, making it a versatile candidate for various applications .
Properties
Molecular Formula |
C19H21N5O2S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26)17-8-4-2-6-15(17)19(22-27)24-11-9-23(10-12-24)18-14-5-1-3-7-16(14)20-13-21-18/h2,4,6,8,13H,1,3,5,7,9-12H2 |
InChI Key |
LFUDPNWVZVAGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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